1H-Imidazole-4-carboxylicacid,2-methyl-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole-4-carboxylicacid,2-methyl-1-phenyl- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1H-Imidazole-4-carboxylicacid,2-methyl-1-phenyl- typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including arylhalides and heterocycles . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H-Imidazole-4-carboxylicacid,2-methyl-1-phenyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions often use reducing agents like sodium borohydride (NaBH4) to convert imidazole derivatives into their corresponding amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of α-aminoaldehydes, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
1H-Imidazole-4-carboxylicacid,2-methyl-1-phenyl- has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Imidazole-4-carboxylicacid,2-methyl-1-phenyl- involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or anticancer properties .
Comparison with Similar Compounds
1H-Imidazole-4-carboxylicacid,2-methyl-1-phenyl- can be compared with other imidazole derivatives, such as:
1H-Imidazole-4-carboxylicacid,2-methyl-: Similar in structure but lacks the phenyl group, which can affect its chemical and biological properties.
1H-Imidazole-4-carboxylicacid,1-phenyl-: Similar in structure but lacks the methyl group, which can influence its reactivity and applications.
1H-Imidazole-4-carboxylicacid,2-phenyl-:
The uniqueness of 1H-Imidazole-4-carboxylicacid,2-methyl-1-phenyl- lies in its specific substitution pattern, which can confer distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-methyl-1-phenylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2/c1-8-12-10(11(14)15)7-13(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15) |
InChI Key |
XWIKRVSMKROTFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN1C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.